![molecular formula C19H14O B13771491 7-Methoxybenz[a]anthracene CAS No. 6366-20-7](/img/structure/B13771491.png)
7-Methoxybenz[a]anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxybenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) with a methoxy group attached to the benzene ring. This compound is part of the larger benz[a]anthracene family, known for their extended aromatic systems and significant biological activities. These compounds are often studied for their photophysical, photochemical, and biological properties .
Vorbereitungsmethoden
The synthesis of 7-Methoxybenz[a]anthracene typically involves several steps, starting from simpler aromatic compounds. One common method is the Friedel-Crafts cyclization, which involves the reaction of a methoxy-substituted benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst . Another method involves the cyclodehydration of diarylmethanes, which can be catalyzed by acids or bases under controlled conditions . Industrial production methods often utilize metal-catalyzed reactions with alkynes to construct the anthracene framework .
Analyse Chemischer Reaktionen
7-Methoxybenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction typically uses oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, which can reduce the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while reduction can produce dihydroanthracenes .
Wissenschaftliche Forschungsanwendungen
7-Methoxybenz[a]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studying PAH behavior.
Biology: This compound is studied for its interactions with biological macromolecules, such as DNA, due to its planar structure which allows intercalation.
Wirkmechanismus
The mechanism of action of 7-Methoxybenz[a]anthracene involves its interaction with cellular components. It can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to mutations and potentially carcinogenic effects. The compound can also interact with enzymes and receptors, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
7-Methoxybenz[a]anthracene is similar to other benz[a]anthracene derivatives, such as 7,12-dimethylbenz[a]anthracene and 7,8,9,10-tetrahydrobenz[a]anthracene. These compounds share the extended aromatic system and the ability to intercalate into DNA. this compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity .
Similar Compounds
- 7,12-Dimethylbenz[a]anthracene
- 7,8,9,10-Tetrahydrobenz[a]anthracene
- Anthracene
- Benz[a]anthracene
Eigenschaften
CAS-Nummer |
6366-20-7 |
|---|---|
Molekularformel |
C19H14O |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
7-methoxybenzo[a]anthracene |
InChI |
InChI=1S/C19H14O/c1-20-19-16-9-5-3-7-14(16)12-18-15-8-4-2-6-13(15)10-11-17(18)19/h2-12H,1H3 |
InChI-Schlüssel |
HJZXAMRDNRIFQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC3=CC=CC=C3C2=CC4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


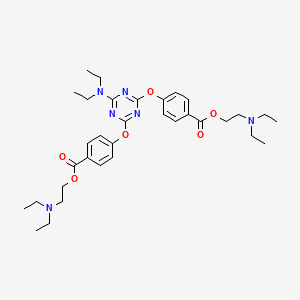

![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
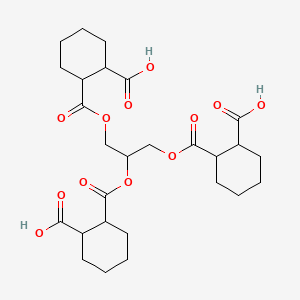
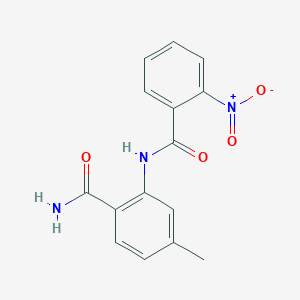
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
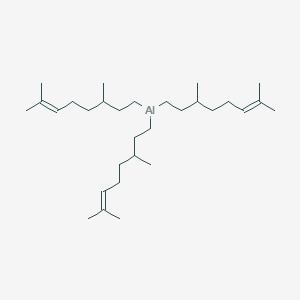
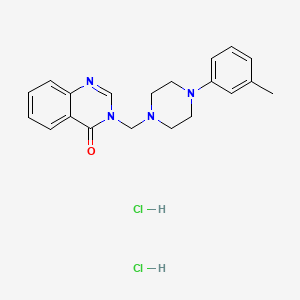
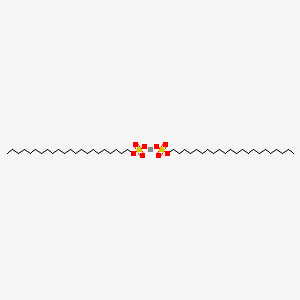
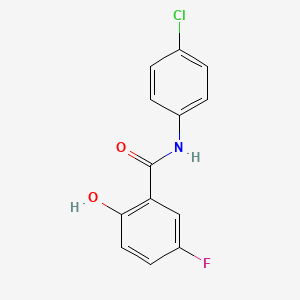

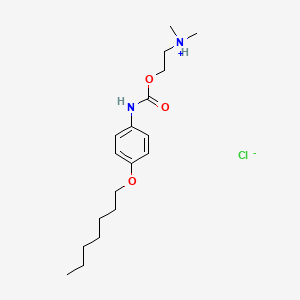

![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
